3-[(6-Nitroquinazolin-4-yl)amino]phenol
Description
3-[(6-Nitroquinazolin-4-yl)amino]phenol is a quinazoline derivative featuring a nitro group at position 6 of the quinazoline ring and a phenolic hydroxyl group at the meta position of the aniline substituent. Its molecular formula is C₁₅H₁₁N₄O₃, with a molecular weight of 295.28 g/mol (calculated). This compound is of interest in medicinal chemistry due to the quinazoline core, which is a common pharmacophore in kinase inhibitors and antitumor agents .
Properties
IUPAC Name |
3-[(6-nitroquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-11-3-1-2-9(6-11)17-14-12-7-10(18(20)21)4-5-13(12)15-8-16-14/h1-8,19H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOFFVCXTNNNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Nitroquinazolin-4-yl)amino]phenol typically involves the reaction of 6-nitroquinazoline with aniline derivatives. One common method includes the following steps:
Nitration: The nitration of quinazoline to introduce a nitro group at the 6-position.
Amination: The nitroquinazoline is then reacted with aniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Nitroquinazolin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of aminoquinazoline derivatives.
Substitution: The phenol group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: Aminoquinazoline derivatives.
Substitution: Phenol derivatives with various substituents.
Scientific Research Applications
3-[(6-Nitroquinazolin-4-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Nitroquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include compounds with variations in quinazoline substituents and aromatic ring modifications. Below is a comparative analysis:
Substituent Impact Analysis:
- However, it reduces aqueous solubility compared to methoxy groups .
- Hydroxyl Group (OH): Improves hydrogen-bonding capacity and solubility in polar solvents. The meta position in this compound may sterically hinder interactions compared to para-substituted analogues .
- Halogen Substituents (Br, Cl) : Increase molecular weight and lipophilicity, reducing solubility but enhancing membrane permeability and bioavailability .
Key Observations :
Pharmacological and Physicochemical Properties
| Property | This compound | 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine |
|---|---|---|---|
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
| XLogP | ~4.9 | ~3.2 | ~5.1 |
| Solubility (Water) | Low | Moderate (methoxy enhances polarity) | Very low |
| BBB Permeability | Low (polar nitro and hydroxyl groups) | High (methoxy improves lipophilicity) | Moderate (bromine balances polarity) |
Data Sources : .
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